(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the reaction of the cyclopropane intermediate with carbon dioxide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as cyclopropane ketones or carboxylic acids.
Reduction: Reduced products such as cyclopropane alcohols or aldehydes.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid: Lacks the chlorine atoms on the phenyl ring, resulting in different chemical reactivity and biological activity.
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid: Contains only one chlorine atom, which may affect its overall properties and applications.
Uniqueness: The presence of two chlorine atoms on the phenyl ring of (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid imparts unique electronic and steric effects, influencing its chemical reactivity and potential applications. This distinguishes it from other cyclopropane derivatives and makes it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYJHSCWRJSST-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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